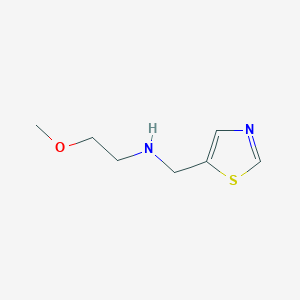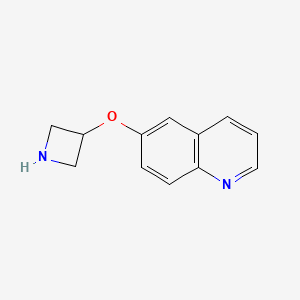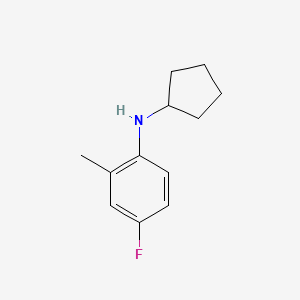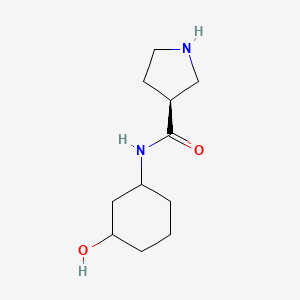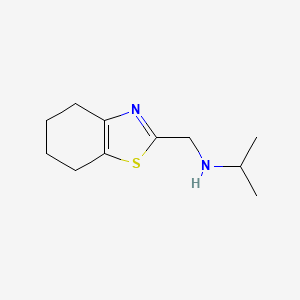
3-methoxy-N-(2-methylpentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-methylpentyl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the amino group is substituted with a 3-methoxy group and an N-(2-methylpentyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylpentyl)aniline typically involves the reaction of 3-methoxyaniline with 2-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylpentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and amino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxyaniline: Lacks the N-(2-methylpentyl) group.
N-(2-methylpentyl)aniline: Lacks the methoxy group.
3-methoxy-N-ethyl aniline: Has an ethyl group instead of the 2-methylpentyl group.
Uniqueness
3-methoxy-N-(2-methylpentyl)aniline is unique due to the presence of both the methoxy and N-(2-methylpentyl) groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylpentyl)aniline |
InChI |
InChI=1S/C13H21NO/c1-4-6-11(2)10-14-12-7-5-8-13(9-12)15-3/h5,7-9,11,14H,4,6,10H2,1-3H3 |
InChI Key |
CTFBOVZINNYGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B13249625.png)
![tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate](/img/structure/B13249629.png)
